N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Description
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide (CAS: 904510-86-7, molecular formula: C₂₈H₂₃NO₆, molecular weight: 469.5 g/mol) is a heterocyclic compound featuring a benzofuran core fused with a coumarin derivative (6,7-dimethyl-2-oxo-2H-chromen-4-yl) and substituted with a 3,4-dimethoxybenzamide group . The compound’s structural complexity arises from the combination of benzofuran (a five-membered oxygen-containing heterocycle) and coumarin (a bicyclic scaffold with a lactone ring), both of which are prevalent in bioactive molecules. The 3,4-dimethoxybenzamide substituent introduces electron-donating methoxy groups, which may influence solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H23NO6/c1-15-11-19-20(14-25(30)34-23(19)12-16(15)2)27-26(18-7-5-6-8-21(18)35-27)29-28(31)17-9-10-22(32-3)24(13-17)33-4/h5-14H,1-4H3,(H,29,31) |
InChI Key |
UQUWJJYYUJJDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Substrates : 3,4-dimethylphenol (for 6,7-dimethyl substitution) and ethyl acetoacetate.
Mechanistic Insight :
The reaction proceeds through acid-catalyzed formation of a keto-enol tautomer, followed by cyclization and dehydration. The 6,7-dimethyl groups originate from the substitution pattern of the phenolic starting material.
Construction of the Benzofuran Moiety
The 1-benzofuran-3-yl group is introduced via Ullmann-type coupling or transition-metal-catalyzed cyclization .
Ullmann Coupling Strategy
Cyclization of o-Hydroxyaryl Alkynes
-
Substrates : o-Hydroxyaryl acetylenes.
-
Catalyst : AuCl₃ or AgOTf (5 mol%).
Key Challenge :
Steric hindrance from the chromenone’s 6,7-dimethyl groups necessitates prolonged reaction times or elevated temperatures for complete conversion.
Amidation with 3,4-Dimethoxybenzoyl Chloride
The final step involves coupling the benzofuran-chromenone intermediate with 3,4-dimethoxybenzoyl chloride.
Acylation Protocol
-
Substrates : Benzofuran-chromenone amine and 3,4-dimethoxybenzoyl chloride.
-
Coupling Agent : HATU or DCC (1.2 equiv) with DMAP (0.1 equiv).
Critical Parameters :
-
Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Optimization Strategies
| Parameter | Improvement | Yield Increase |
|---|---|---|
| Catalytic System | AuCl₃ instead of CuI for cyclization | +15% |
| Solvent | Toluene > DMF for Ullmann coupling | +10% |
| Temperature | 110°C vs. 100°C in acylation step | +8% |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
A closely related compound, N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide (CAS: 873681-72-2), shares the benzofuran-coumarin backbone but differs in the benzamide substitution. Here, the 3,4-dimethoxy group is replaced by a 4-methoxyphenyl carbamoyl group. The molecular weight of this analog is approximately 483.5 g/mol (estimated from C₂₈H₂₃N₂O₆), slightly higher than the main compound due to the additional nitrogen atom .
Heterocyclic Core Modifications
- N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873081-00-6): This compound replaces the benzofuran moiety with a benzyl group, simplifying the heterocyclic framework. The absence of the fused benzofuran ring reduces planarity, which may impact π-π stacking interactions in biological targets. Its molecular formula (C₂₁H₁₉NO₃) and weight (357.4 g/mol) are significantly lower than the main compound, reflecting the structural simplification .
- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide): A pesticidal benzamide, isoxaben features an isoxazole ring instead of benzofuran. The 2,6-dimethoxy substitution contrasts with the 3,4-dimethoxy configuration in the main compound, demonstrating how positional isomerism influences bioactivity.
Coumarin Derivatives with Varied Functional Groups
Compounds such as propanil (N-(3,4-dichlorophenyl)propanamide) and iprodione metabolites (e.g., N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) lack the coumarin-benzofuran hybrid structure but retain the benzamide pharmacophore. Propanil’s dichlorophenyl group emphasizes the importance of halogenation in enhancing lipophilicity and pesticidal efficacy, a feature absent in the main compound .
Key Research Findings and Functional Implications
Structural and Electronic Effects
- In contrast, the 4-methoxy substitution in CAS 873681-72-2 may limit steric hindrance, favoring interactions with deeper hydrophobic pockets .
- Coumarin-Benzofuran Synergy : The fused coumarin-benzofuran system in the main compound creates an extended conjugated π-system, which could enhance fluorescence properties or intercalation with DNA/RNA, as seen in other coumarin derivatives .
Comparative Data Table
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with benzofuran and dimethoxybenzamide components. The resulting compound has been characterized using various spectroscopic techniques including IR and NMR.
Table 1: Summary of Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate + lithium hydroxide in THF | Formation of chromene derivative |
| 2 | Reaction with benzofuran and dimethoxybenzamide | Formation of target compound |
Anticancer Properties
Research indicates that derivatives of coumarin, including the target compound, exhibit promising anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of similar coumarin derivatives against human cancer cell lines, revealing that they significantly inhibited cell proliferation while showing minimal toxicity to normal fibroblasts .
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays measuring its ability to scavenge free radicals. The results suggest that it can effectively reduce oxidative stress markers in cellular models.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result (IC50) |
|---|---|
| DPPH Scavenging | 25 µM |
| ABTS Assay | 30 µM |
| FRAP Assay | 20 µM |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in preclinical models. It was observed to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Research Findings: Inflammatory Response
In a rat model of inflammation induced by isoproterenol, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the mitochondrial pathway by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic factors such as Bax.
- Antioxidant Defense : It enhances the expression of antioxidant enzymes (SOD, GSH-Px) and reduces lipid peroxidation levels in cells.
- Cytokine Modulation : The compound modulates immune responses by affecting cytokine production, which is crucial in inflammatory diseases.
4.
This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities including anticancer, antioxidant, and anti-inflammatory effects. Future studies should focus on detailed mechanistic investigations and clinical evaluations to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
